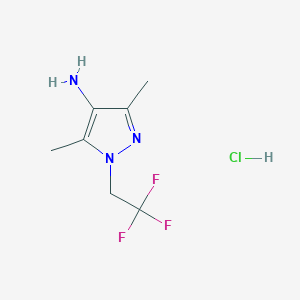
2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of difluorophenyl and oxopentanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps. One common method includes the reaction of 2,4-difluoroacetophenone with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like toluene, followed by further treatment with reagents like trimethylsulfoxonium iodide (TMSI) in aqueous sodium hydroxide (NaOH) and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide (MnO₂) in dry dichloromethane (CH₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: MnO₂ in dry CH₂Cl₂.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but differs in the presence of an amide group.
2,4-Difluorophenyl isocyanate: Contains an isocyanate group instead of a nitrile group.
Uniqueness
2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of difluorophenyl and oxopentanenitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1378595-85-7 |
|---|---|
Molecular Formula |
C13H13F2NO |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)

